molecular formula C10H21ClN2O B3027424 N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride CAS No. 1286274-22-3

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride

Cat. No.: B3027424
CAS No.: 1286274-22-3
M. Wt: 220.74
InChI Key: VBBVEFPYNVCJHL-UHFFFAOYSA-N
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Description

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it valuable for studies in drug development, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride typically involves the reaction of N-ethylpiperidine with propionyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride is used in a variety of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propionamide: A similar compound with a phenyl group instead of an ethyl group.

    N-Methyl-N-(piperidin-4-yl)propionamide: A compound with a methyl group instead of an ethyl group.

    N-Ethyl-N-(piperidin-4-yl)butyramide: A compound with a butyramide group instead of a propionamide group.

Uniqueness

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group and propionamide moiety contribute to its reactivity and interaction with molecular targets, making it valuable for various research applications .

Properties

IUPAC Name

N-ethyl-N-piperidin-4-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-10(13)12(4-2)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBVEFPYNVCJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-22-3
Record name Propanamide, N-ethyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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